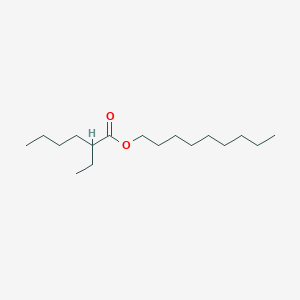

Nonyl 2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-etilhexanoato de nonilo es un compuesto éster formado por alcohol nonílico y ácido 2-etilhexanoico. Los ésteres son compuestos orgánicos derivados de ácidos carboxílicos y alcoholes, y a menudo tienen olores agradables y se utilizan en diversas aplicaciones, incluidas fragancias, saborizantes y procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2-etilhexanoato de nonilo se puede sintetizar mediante la reacción de esterificación entre alcohol nonílico y ácido 2-etilhexanoico. Esta reacción normalmente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa de los reactivos al producto éster.

Métodos de producción industrial

En un entorno industrial, la producción de 2-etilhexanoato de nonilo se puede optimizar mediante catálisis enzimática. Por ejemplo, las enzimas lipasas inmovilizadas, como Novozym 435, se pueden utilizar para catalizar la reacción de esterificación en un disolvente como el n-hexano. Este método ofrece ventajas como mayor especificidad, condiciones de reacción más suaves y una purificación del producto más fácil .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-etilhexanoato de nonilo, como otros ésteres, puede sufrir diversas reacciones químicas, que incluyen:

Hidrólisis: El éster se puede hidrolizar de nuevo a alcohol nonílico y ácido 2-etilhexanoico en presencia de agua y un catalizador ácido o básico.

Reducción: Los ésteres se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Transesterificación: Esta reacción implica el intercambio del grupo éster con otro alcohol, formando un éster y un alcohol diferentes.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua.

Reducción: Hidruro de litio y aluminio (LiAlH4) en condiciones anhidras.

Transesterificación: Catalizadores como el metóxido de sodio o enzimas en presencia de un alcohol.

Principales productos formados

Hidrólisis: Alcohol nonílico y ácido 2-etilhexanoico.

Reducción: Alcohol nonílico.

Transesterificación: Un éster y un alcohol diferentes, dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El 2-etilhexanoato de nonilo tiene diversas aplicaciones en investigación científica e industria:

Química: Se utiliza como disolvente e intermedio en la síntesis orgánica.

Biología: Se estudia por su posible uso en materiales biodegradables y biocompatibles.

Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.

Industria: Se utiliza en la formulación de lubricantes, plastificantes y cosméticos debido a su excelente comportamiento humectante y sensación no grasa

Mecanismo De Acción

El mecanismo de acción del 2-etilhexanoato de nonilo en sus aplicaciones se basa principalmente en su estructura química y propiedades. Como éster, puede interactuar con diversos objetivos moleculares a través de interacciones hidrofóbicas y enlaces de hidrógeno. En sistemas biológicos, su biocompatibilidad y biodegradabilidad lo hacen adecuado para su uso en administración de fármacos y otras aplicaciones biomédicas.

Comparación Con Compuestos Similares

El 2-etilhexanoato de nonilo se puede comparar con otros ésteres como:

2-Etilhexanoato de cetilo: Similar en estructura pero derivado del alcohol cetílico.

2-Etilhexanoato de etilo: Derivado del alcohol etílico, utilizado en fragancias y saborizantes.

2-Etilhexanoato de isopropilo: Derivado del alcohol isopropílico, utilizado en productos para el cuidado personal por sus propiedades emolientes.

El 2-etilhexanoato de nonilo es único debido a su combinación específica de alcohol nonílico y ácido 2-etilhexanoico, que le confiere propiedades físicas y químicas distintas adecuadas para diversas aplicaciones.

Propiedades

Fórmula molecular |

C17H34O2 |

|---|---|

Peso molecular |

270.5 g/mol |

Nombre IUPAC |

nonyl 2-ethylhexanoate |

InChI |

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3 |

Clave InChI |

DPNHJKKWWDXLPW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCOC(=O)C(CC)CCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)

![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)

![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)